p38α MAP Kinase Inhibition Potency: Head-to-Head Comparison with the Des‑Imidazolyl Analog
In a patent‑disclosed p38α MAP kinase scintillation proximity assay, 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine exhibited an IC50 of 48 nM, whereas the des‑imidazolyl analog 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine showed an IC50 of 1,200 nM under identical conditions [1]. This 25‑fold loss of potency upon removal of the imidazol‑1‑ylmethyl group demonstrates the critical contribution of the imidazole‑benzoyl motif to kinase engagement.
| Evidence Dimension | p38α MAP kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 48 nM |
| Comparator Or Baseline | 4-[(1-Benzoylpiperidin-3-yl)oxy]pyrimidine (IC50 = 1,200 nM) |
| Quantified Difference | 25‑fold greater potency for the target compound |
| Conditions | p38α scintillation proximity assay; ATP concentration ~5 μM; 30 min incubation; compound pre‑incubation 15 min |
Why This Matters
Procurement for p38α‑focused projects demands the imidazol‑1‑ylmethyl group, as its absence leads to a 96 % loss of potency, rendering the simplified analog unsuitable for competitive kinase profiling.
- [1] SmithKline Beecham Corporation. Novel aryloxy substituted pyrimidine imidazole compounds. U.S. Patent US6610695B1, Example 26 and Table 1. View Source
